molecular formula C12H24O3 B14167320 Dodecaneperoxoic acid CAS No. 2388-12-7

Dodecaneperoxoic acid

Cat. No.: B14167320
CAS No.: 2388-12-7
M. Wt: 216.32 g/mol
InChI Key: BRDYCNFHFWUBCZ-UHFFFAOYSA-N
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Description

Dodecaneperoxoic acid, specifically its tert-butyl ester (CAS 2123-88-8), is a long-chain peroxoic acid derivative with the molecular formula C₁₆H₃₂O₃ and a molecular weight of 272.4235 g/mol . Its structure comprises a 12-carbon aliphatic chain terminated by a peroxide (-O-O-) group and a tert-butyl ester moiety. This compound is characterized by its thermochemical stability, with a reported liquid-phase combustion enthalpy (ΔcH°liquid) of -2421.4 ± 2.4 kcal/mol, corresponding to a standard formation enthalpy (ΔfHºliquid) of -176.5 kcal/mol . These properties make it a subject of interest in organic synthesis and industrial applications, particularly as a controlled oxidizing agent.

Properties

IUPAC Name

dodecaneperoxoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H24O3/c1-2-3-4-5-6-7-8-9-10-11-12(13)15-14/h14H,2-11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BRDYCNFHFWUBCZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCC(=O)OO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H24O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80870965
Record name Dodecaneperoxoic acid
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Molecular Weight

216.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

2388-12-7
Record name Perlauric acid
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Record name Peroxylauric acid
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Record name Peroxylauric acid
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Record name Dodecaneperoxoic acid
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Record name Peroxylauric acid
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Record name PEROXYLAURIC ACID
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Preparation Methods

Reaction Mechanism and Starting Materials

The industrial synthesis of this compound begins with dodecanoic acid, a saturated $$ \text{C}{12} $$ aliphatic carboxylic acid. The peroxidation reaction involves substituting the hydroxyl group of the carboxylic acid with a hydroperoxy group ($$ -\text{OOH} $$) through electrophilic attack by Caro’s acid ($$ \text{H}2\text{SO}5 $$) and hydrogen peroxide ($$ \text{H}2\text{O}_2 $$). The reaction proceeds in a sulfuric acid medium, which serves dual roles as a solvent and catalyst.

The general reaction scheme is as follows:
$$
\text{CH}3(\text{CH}2){10}\text{COOH} + \text{H}2\text{SO}5 + \text{H}2\text{O}2 \rightarrow \text{CH}3(\text{CH}2){10}\text{COOOH} + \text{H}2\text{SO}4 + \text{H}_2\text{O}
$$
Sulfuric acid concentrations between 40–65% w/w are critical to maintain reaction efficiency and facilitate precipitation of the product. Lower sulfuric acid concentrations (e.g., 35–45% w/w) may be employed for safer handling, particularly when using precursors with higher solubility.

Optimized Reaction Conditions

Key parameters influencing yield and safety include:

  • Sulfuric Acid Concentration : 40–65% w/w ensures optimal protonation of the carboxylic acid and stabilizes the reactive intermediates.
  • Hydrogen Peroxide Concentration : 12–18% w/w balances reactivity and safety, minimizing decomposition risks.
  • Temperature : Ambient to moderately elevated temperatures (20–40°C) are typical, though exact ranges depend on the scale and equipment.
  • Reaction Time : Completion typically requires 4–8 hours, monitored by titration or spectroscopic methods.

The reaction mixture becomes heterogeneous as this compound precipitates due to its low solubility in the aqueous phase. This precipitation is leveraged for efficient separation.

Post-Synthesis Processing and Stabilization

Solid-Liquid Separation

Post-reaction, the slurry is processed using filtration or centrifugation to isolate the solid peroxy acid. Centrifugation is preferred for large-scale operations due to higher throughput. The retained solid typically contains 10–20% residual aqueous phase, necessitating further purification.

Washing and Desensitization

Residual sulfuric acid in the product compromises stability. To mitigate this, the crude product is washed with deionized water or neutralized with mild bases (e.g., sodium or magnesium hydroxide). For enhanced safety, desensitizers such as boric acid or sodium sulfate are added to inhibit decomposition. These agents form complexes with the peroxyacid, reducing its sensitivity to shock and heat.

Alternative Synthesis Routes

Enzymatic and Biological Methods

Emerging research explores enzymatic peroxidation using lipases or peroxidases, though industrial adoption remains limited. Candida tropicalis, a yeast strain used in dodecanedioic acid production, could theoretically oxidize lauric acid under controlled conditions. However, scalability and yield challenges hinder practical application.

Data Tables: Synthesis Parameters and Outcomes

Parameter Optimal Range Function
Sulfuric Acid Concentration 40–65% w/w Solvent, catalyst, and precipitating agent
Hydrogen Peroxide 12–18% w/w Oxidizing agent
Temperature 20–40°C Balances reaction rate and safety
Desensitizer Boric acid (1–5% w/w) Stabilizes product via complexation

Chemical Reactions Analysis

Types of Reactions

Dodecaneperoxoic acid undergoes various chemical reactions, including:

    Oxidation: As a strong oxidizing agent, it can oxidize a wide range of organic compounds, including alcohols, aldehydes, and ketones.

    Reduction: It can be reduced to dodecanoic acid under specific conditions.

    Substitution: It can participate in substitution reactions where the peroxide group is replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common reagents include hydrogen peroxide (H₂O₂) and sulfuric acid (H₂SO₄). The reaction is typically carried out at room temperature or slightly elevated temperatures.

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) can be used.

    Substitution: Various nucleophiles can be used to replace the peroxide group, depending on the desired product.

Major Products Formed

    Oxidation: The major products include oxidized derivatives of the starting material, such as carboxylic acids, ketones, and aldehydes.

    Reduction: The primary product is dodecanoic acid.

    Substitution: The products depend on the nucleophile used in the reaction.

Scientific Research Applications

Dodecaneperoxoic acid has several applications in scientific research, including:

    Chemistry: It is used as an oxidizing agent in organic synthesis to introduce oxygen-containing functional groups into organic molecules.

    Biology: It is used in studies involving oxidative stress and its effects on biological systems.

    Industry: It is used in the production of polymers and other materials that require controlled oxidation processes.

Mechanism of Action

The mechanism of action of dodecaneperoxoic acid involves the generation of reactive oxygen species (ROS) through the cleavage of the peroxide bond (-O-O-). These ROS can then react with various substrates, leading to oxidation reactions. The molecular targets and pathways involved include:

    Oxidation of Organic Molecules: The ROS generated can oxidize organic molecules, leading to the formation of oxidized products.

    Antimicrobial Activity: The ROS can damage microbial cell membranes and other cellular components, leading to cell death.

Comparison with Similar Compounds

Comparative Analysis with Structural Analogs

Molecular Structure and Substituent Effects

Dodecaneperoxoic acid tert-butyl ester is distinguished by its bulky tert-butyl group , which enhances steric hindrance and thermal stability compared to simpler peroxoic acid esters (e.g., methyl or ethyl esters). In contrast, analogs such as 5-(1,3-dioxoisoindol-2-yl)pentaneperoxoic acid and 12-(1,3-dioxoisoindol-2-yl)this compound (CAS 128275-1-0) feature isoindole-derived substituents , introducing aromaticity and electron-withdrawing effects . These structural differences influence reactivity:

  • Tert-butyl esters resist hydrolysis and decomposition, favoring prolonged storage and controlled reactions.
Table 1: Structural and Thermochemical Comparison
Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituent ΔcH°liquid (kcal/mol)
This compound tert-butyl ester C₁₆H₃₂O₃ 272.4235 tert-butyl -2421.4 ± 2.4
12-(1,3-dioxoisoindol-2-yl)this compound C₂₀H₂₆N₂O₆ 390.44 isoindole Not reported

Stability and Reactivity

  • Thermal Stability: The tert-butyl group in this compound tert-butyl ester reduces susceptibility to radical decomposition, a common issue in peroxides. This stability is absent in non-esterified peroxoic acids or those with smaller alkyl groups .

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